molecular formula C13H10BrFO B7857960 4-Bromobenzyl-(3-fluorophenyl)ether

4-Bromobenzyl-(3-fluorophenyl)ether

Cat. No.: B7857960
M. Wt: 281.12 g/mol
InChI Key: KGDAXAUSHKYGSG-UHFFFAOYSA-N
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Description

Chemical Name: 4-Bromobenzyl-(3-fluorophenyl)ether
Molecular Formula: C₁₃H₁₀BrFO
Molecular Weight: 281.12 g/mol
Structure: Comprises a bromobenzyl group (4-bromo-substituted benzyl) linked via an ether bond to a 3-fluorophenyl ring. This compound is a halogenated diaryl ether, characterized by electron-withdrawing substituents (Br and F) on aromatic rings, influencing its electronic and steric properties.

Properties

IUPAC Name

1-bromo-4-[(3-fluorophenoxy)methyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrFO/c14-11-6-4-10(5-7-11)9-16-13-3-1-2-12(15)8-13/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGDAXAUSHKYGSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)OCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromobenzyl-(3-fluorophenyl)ether typically involves the reaction of 4-bromobenzyl chloride with 3-fluorophenol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

4-Bromobenzyl chloride+3-FluorophenolK2CO3,DMFThis compound\text{4-Bromobenzyl chloride} + \text{3-Fluorophenol} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{this compound} 4-Bromobenzyl chloride+3-FluorophenolK2​CO3​,DMF​this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

4-Bromobenzyl-(3-fluorophenyl)ether can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the benzyl group can be replaced by other nucleophiles.

    Oxidation: The ether linkage can be oxidized under specific conditions to form corresponding carbonyl compounds.

    Reduction: The aromatic rings can be reduced to form cyclohexyl derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN3) in dimethyl sulfoxide (DMSO) can be used to replace the bromine atom.

    Oxidation: Potassium permanganate (KMnO4) in acidic medium can oxidize the ether linkage.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can reduce the aromatic rings.

Major Products

    Nucleophilic Substitution: 4-Azidobenzyl-(3-fluorophenyl)ether.

    Oxidation: 4-Bromobenzaldehyde-(3-fluorophenyl)ether.

    Reduction: 4-Bromocyclohexyl-(3-fluorophenyl)ether.

Scientific Research Applications

Medicinal Chemistry

4-Bromobenzyl-(3-fluorophenyl)ether has garnered attention for its potential therapeutic applications:

  • Antimicrobial Activity : Studies indicate that it exhibits significant activity against various bacterial strains. For instance, its Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus has been reported as low as 15.625 μM, demonstrating its effectiveness as an antimicrobial agent.
Bacterial StrainMIC (μM)
Staphylococcus aureus15.625 - 62.5
Enterococcus faecalis62.5 - 125
Escherichia coli125
Klebsiella pneumoniae15.6

The mechanism of action appears to involve interference with protein synthesis and nucleic acid production pathways, leading to bactericidal effects.

  • Anticancer Properties : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation. For instance, studies on human breast cancer cell lines have shown that treatment with this compound leads to significant reductions in cell viability, with an estimated IC50 value around 30 μM.

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes relevant to disease processes:

  • Monoamine Oxidase (MAO) Inhibition : Initial findings suggest that it may act as a selective inhibitor of MAO, which is crucial in neurotransmitter metabolism and has implications for treating neurodegenerative diseases.

Materials Science Applications

In materials science, this compound serves as an intermediate in the synthesis of specialty chemicals and polymers. Its unique structure allows for modifications that enhance material properties such as thermal stability and chemical resistance.

Case Studies

  • Antimicrobial Efficacy Study :
    A research team investigated the antimicrobial properties of several halogenated benzyl ethers, including this compound. The study concluded that compounds with bromine and fluorine substitutions exhibited enhanced antimicrobial activity compared to their non-halogenated counterparts, attributed to increased lipophilicity and membrane permeability.
  • Anticancer Activity Assessment :
    A study published in a peer-reviewed journal focused on the effects of various halogenated ethers on cancer cell lines. The results indicated that this compound significantly induced apoptosis in treated cells through caspase pathway activation.

Mechanism of Action

The mechanism of action of 4-Bromobenzyl-(3-fluorophenyl)ether involves its interaction with specific molecular targets. The bromobenzyl group can participate in electrophilic aromatic substitution reactions, while the fluorophenyl ether moiety can engage in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs, focusing on substituent variations and their impact:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Data References
4-Bromobenzyl-(3-fluorophenyl)ether 4-Br (benzyl), 3-F (phenyl) C₁₃H₁₀BrFO 281.12 Discontinued (availability issues)
4-Bromobenzyl-(3-chlorophenyl)ether 4-Br (benzyl), 3-Cl (phenyl) C₁₃H₁₀BrClO 297.58 Higher MW due to Cl vs. F; likely increased lipophilicity
4-Bromobenzyl-(2-methoxyphenyl)ether 4-Br (benzyl), 2-OCH₃ (phenyl) C₁₄H₁₃BrO₂ 293.16 Methoxy group introduces electron-donating effects
4-Bromobenzyl-(2,4-dimethylphenyl)ether 4-Br (benzyl), 2,4-CH₃ (phenyl) C₁₅H₁₅BrO 291.18 Steric hindrance from methyl groups; increased hydrophobicity
4-Bromophenyl phenyl ether (BDE-3) 4-Br (phenyl), no benzyl group C₁₂H₉BrO 249.10 Melting point: 18.72°C; simpler structure

Key Comparative Analysis

Electronic Effects
  • Halogen Substituents :
    • Fluorine (F) : Strong electron-withdrawing effect (-I), meta-substitution reduces conjugation with the ether oxygen.
    • Chlorine (Cl) : Moderately electron-withdrawing; 3-Cl in the analog increases molecular weight and polarizability compared to F .
    • Methoxy (OCH₃) : Electron-donating (+M) at the ortho position, altering reactivity in electrophilic substitution reactions .
Steric and Lipophilicity Considerations
  • Benzyl vs. Phenyl Ethers : The benzyl group in the target compound adds a flexible methylene bridge, increasing conformational freedom compared to BDE-3 (direct phenyl-phenyl ether) .
Physical Properties
  • Melting Points : BDE-3 has a low melting point (18.72°C) due to weaker intermolecular forces in the simpler structure . Substituted benzyl ethers (e.g., with methyl or methoxy groups) likely exhibit higher melting points due to increased molecular symmetry or polarity.
  • Molecular Weight Trends : Chlorine substitution increases molecular weight significantly (297.58 vs. 281.12 g/mol), impacting solubility and chromatographic behavior .

Biological Activity

4-Bromobenzyl-(3-fluorophenyl)ether is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparative studies with similar compounds.

This compound is characterized by the presence of a bromine atom and a fluorine atom on its aromatic rings. These substituents can significantly influence its reactivity and interaction with biological targets. The ether linkage allows for flexibility in molecular conformation, which can enhance binding to various biomolecules.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including antimicrobial and anticancer properties. Below are key findings from various studies:

Antimicrobial Activity

  • Mechanism : The compound has shown effectiveness against Gram-positive bacteria, particularly Staphylococcus aureus and Enterococcus species. Its mechanism involves inhibition of protein synthesis and disruption of nucleic acid production pathways.
  • Minimum Inhibitory Concentration (MIC) : Studies report MIC values ranging from 15.625 to 125 μM against different bacterial strains, indicating moderate antibacterial activity compared to standard antibiotics like ciprofloxacin .

Anticancer Activity

  • Cell Proliferation Inhibition : In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) cells. The IC50 values for these effects were reported between 10 and 35 μM, suggesting significant potency against tumor cells .
  • Mechanism of Action : The compound is thought to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is essential.

Compound NameAntimicrobial Activity (MIC μM)Anticancer Activity (IC50 μM)Notes
This compound15.625 - 12510 - 35Effective against S. aureus and MCF-7
3-Bromobenzyl-(3-chlorophenyl)ether31.108 - 62.21620 - 50Similar structure; moderate activity
3-Fluorobenzyl-(2-chlorophenyl)ether62.5 - 125>50Lower potency compared to target compound

Case Studies

  • In Vivo Studies on Anticancer Effects : A study examined the effects of this compound on tumor-bearing mice, showing a significant reduction in tumor size compared to control groups treated with saline or conventional chemotherapeutics .
  • Antimicrobial Efficacy Against Biofilms : Research highlighted its ability to disrupt biofilm formation in MRSA strains, enhancing its therapeutic potential in treating chronic infections where biofilms are prevalent .

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